Boc-N-Me-Val-OH

Vue d'ensemble

Description

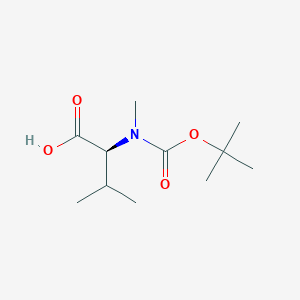

Boc-N-Me-Val-OH, also known as tert-butoxycarbonyl-N-methyl-L-valine, is an organic compound with the molecular formula C11H21NO4. It is a derivative of the amino acid valine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group and the hydrogen atom on the nitrogen is replaced by a methyl group. This compound is commonly used in peptide synthesis as a protecting group for the amino group, which can be removed under acidic conditions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Boc-N-Me-Val-OH can be synthesized through a multi-step chemical process. One common method involves the reaction of N-Boc-valine with iodomethane in the presence of a base such as sodium hydride. The reaction is typically carried out in an anhydrous solvent like tetrahydrofuran (THF) at room temperature for 24 hours. The resulting product is then purified through extraction and recrystallization .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs .

Analyse Des Réactions Chimiques

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to yield N-methyl-L-valine.

Common Reagents and Conditions

Mechanistic Insights :

- TFA protonates the Boc carbamate, generating a tert-butyl cation intermediate, which is scavenged to prevent alkylation side reactions .

- Microwave-assisted p-TsOH deprotection accelerates reaction rates by 100-fold compared to conventional heating, enabling one-pot synthesis of benzyl esters .

Peptide Coupling Reactions

The carboxylic acid group participates in peptide bond formation via activation.

Coupling Methods

Key Product : Boc-N-Me-Val-Xaa (Xaa = amino acid residue).

Benzyl Ester Formation

A one-step method combines Boc deprotection and esterification:

Protocol

- Reagents : p-TsOH (2 eq), benzyl alcohol, toluene

- Conditions : Microwave irradiation (30 s)

- Product : N-Me-Val-OBzl·TsOH

- Yield : 92%

Advantages : Avoids isolation of intermediates, ideal for large-scale synthesis.

Stability Under Basic Conditions

The methyl group on nitrogen enhances steric hindrance, reducing racemization during coupling.

Racemization Study

| Condition | Racemization (%) | Source |

|---|---|---|

| DCC/HOBt, 0°C | <1% | |

| EDCI, RT, 24 hours | 2–3% |

Alkylation by tert-Butyl Cations

- Risk : tert-Butyl cations from Boc deprotection may alkylate electron-rich substrates.

- Solution : Add thiophenol (5%) as a scavenger .

Comparative Reactivity

This compound exhibits distinct reactivity compared to non-methylated analogs:

| Property | This compound | Boc-Val-OH |

|---|---|---|

| Deprotection Rate (TFA) | Slower (steric hindrance) | Faster |

| Coupling Efficiency | Reduced | High |

| Solubility in THF | Moderate | High |

Mechanistic Pathways

Applications De Recherche Scientifique

Peptide Synthesis

Boc-N-Me-Val-OH is predominantly utilized as a building block in the synthesis of peptides. The presence of the tert-butyloxycarbonyl (Boc) protecting group allows for selective functionalization of the amino group during peptide coupling reactions. This compound is particularly valuable due to its steric hindrance provided by the N-methyl group, which influences the conformational properties of the resulting peptides.

Synthetic Pathways

The synthesis of this compound typically involves several key steps:

- Protection of Valine : The amino acid valine is protected using the Boc group.

- N-Methylation : The protected valine is methylated using methyl iodide in the presence of a base such as sodium hydride.

- Deprotection : The final step involves removing the Boc group using trifluoroacetic acid (TFA) to yield the free amino acid.

This multi-step process ensures high purity and yield, making it suitable for both academic and industrial applications.

Pharmaceutical Research

This compound has garnered attention in pharmaceutical research, particularly as an intermediate in the synthesis of potential therapeutic agents. Its applications include:

- Antitumor Agents : It serves as a precursor in developing lactam analogs of actinomycin D, a well-known antitumor antibiotic.

- Peptide-Based Drugs : The compound is integral to synthesizing peptide-based drugs due to its ability to form stable peptide bonds with other amino acids or peptide fragments.

Case Study: Antitumor Activity

A study demonstrated that peptides synthesized using this compound exhibited significant cytotoxic activity against various cancer cell lines. The incorporation of this compound into peptide sequences enhanced their binding affinity to target proteins involved in tumor growth.

Biological Studies

In biological research, this compound is used to investigate protein-protein interactions and enzyme-substrate specificity. Its structural properties allow researchers to explore how modifications affect biological activity.

Protein Interaction Studies

Research has shown that peptides containing this compound can effectively mimic natural substrates, providing insights into enzyme mechanisms and substrate recognition. This application is crucial for understanding metabolic pathways and developing enzyme inhibitors.

Mécanisme D'action

The primary function of Boc-N-Me-Val-OH is to protect the amino group during peptide synthesis. The Boc group prevents unwanted side reactions by temporarily blocking the amino group. Upon completion of the synthesis, the Boc group is removed under acidic conditions, revealing the free amino group for further reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

Boc-L-valine: Similar to Boc-N-Me-Val-OH but without the methyl group on the nitrogen.

Boc-L-leucine: Another Boc-protected amino acid with a different side chain.

Boc-L-isoleucine: Similar structure but with a different arrangement of the side chain.

Uniqueness

This compound is unique due to the presence of the methyl group on the nitrogen, which can influence the steric and electronic properties of the compound. This modification can affect the reactivity and selectivity in peptide synthesis, making it a valuable tool for researchers .

Activité Biologique

Boc-N-Me-Val-OH, also known as N-Boc-N-methylvaline, is a derivative of valine, an essential amino acid. Its biological activity is significant in various fields, particularly in peptide synthesis and medicinal chemistry. This article explores the biological activities, synthesis methods, and potential applications of this compound based on diverse research findings.

This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom and a methyl group on the alpha carbon. The synthesis of this compound typically involves:

- Protection of Valine: The amino group of valine is protected using the Boc group.

- Methylation: The alpha carbon is methylated to form N-methylvaline.

The synthesis can be performed using various methods, including traditional organic synthesis techniques and modern approaches like ball milling for eco-friendly production .

Peptide Synthesis

This compound plays a crucial role in peptide synthesis due to its ability to form stable amide bonds. It has been utilized in various coupling reactions with other amino acids, leading to the formation of dipeptides and tripeptides. For instance:

- Coupling Efficiency: In studies, this compound has demonstrated high coupling efficiency with other amino acids, yielding products with over 90% yield in many cases .

- Non-Racemizable Reactions: Research indicates that this compound can participate in non-racemizable peptide-forming reactions, which is essential for synthesizing enantiomerically pure peptides .

Biological Applications

- Antimicrobial Activity: Certain derivatives of N-methylamino acids, including those involving this compound, have shown potential antimicrobial properties. These compounds can inhibit bacterial growth, making them candidates for antibiotic development .

- Drug Development: The structural characteristics of this compound allow it to serve as a building block in the design of biologically active peptides. Its derivatives have been investigated for their potential therapeutic effects against various diseases.

- Enzyme Inhibitors: Some studies suggest that peptides incorporating this compound may act as inhibitors for specific enzymes, contributing to their potential use in treating conditions related to enzyme dysfunctions.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound and its derivatives:

- Study 1: A study highlighted the successful synthesis of a tripeptide using this compound, demonstrating its utility in forming complex peptide structures with desired biological activities .

- Study 2: Another research article reported that peptides containing this compound exhibited significant antimicrobial activity against Gram-positive bacteria, indicating its potential as an antibiotic agent .

- Study 3: Research on the stability and reactivity of Boc-protected amino acids showed that this compound could be effectively used in aqueous environments without significant degradation, enhancing its applicability in biological systems .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

(2S)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-7(2)8(9(13)14)12(6)10(15)16-11(3,4)5/h7-8H,1-6H3,(H,13,14)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPUAXAVJMJDPDH-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426676 | |

| Record name | Boc-N-methyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45170-31-8 | |

| Record name | Boc-N-methyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.